molecular formula C13H18BrNO2 B181743 tert-Butyl 4-(bromomethyl)benzylcarbamate CAS No. 187283-17-6

tert-Butyl 4-(bromomethyl)benzylcarbamate

Cat. No.: B181743
CAS No.: 187283-17-6
M. Wt: 300.19 g/mol
InChI Key: UYGBIHFTZHBDEQ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(bromomethyl)benzylcarbamate is a chemical compound with the molecular formula C13H18BrNO2 . It has an average mass of 300.191 Da and a monoisotopic mass of 299.052094 Da .


Molecular Structure Analysis

The molecule contains a total of 35 bonds, including 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 392.3±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.2±3.0 kJ/mol and a flash point of 191.1±24.6 °C . The index of refraction is 1.541, and it has a molar refractivity of 72.3±0.3 cm3 . The compound has 3 H bond acceptors, 1 H bond donor, 5 freely rotating bonds, and no violations of the Rule of 5 . Its ACD/LogP is 3.59 .

Scientific Research Applications

  • Metalation and Alkylation : It's been found that tert-butyl carbamate derivatives can undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is especially efficient when a benzyl group is attached to nitrogen. This method has been used to prepare α-functionalized α-amino silanes, demonstrating the compound's utility in synthetic chemistry (Sieburth, Somers, & O'hare, 1996).

  • Building Blocks in Organic Synthesis : The compound has been used to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These are useful as building blocks in organic synthesis, indicating its role in creating complex organic compounds (Guinchard, Vallée, & Denis, 2005).

  • Synthesis of Molecular Electronics : Tert-Butyl 4-(bromomethyl)benzylcarbamate serves as a precursor for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. These are important components in molecular electronics, showcasing the compound's relevance in the field of electronics and materials science (Stuhr-Hansen et al., 2005).

  • Enantioselective Synthesis : It's also been used in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for a series of potent CCR2 antagonists. This indicates its role in the development of pharmaceuticals (Campbell et al., 2009).

  • Chemical Transformations : It's been utilized in the formation of tert-butyl phenylazocarboxylates, which are versatile for synthetic organic chemistry, allowing for various nucleophilic substitutions and radical reactions. This showcases its utility in creating a wide array of chemical compounds (Jasch, Höfling, & Heinrich, 2012).

  • Synthesis of Antioxidants : The compound has been used in the synthesis of new antioxidants with higher molecular weight, indicating its role in creating compounds that can stabilize other materials against degradation (Pan, Liu, & Lau, 1998).

Safety and Hazards

The safety data sheet advises to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name

tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGBIHFTZHBDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634241
Record name tert-Butyl {[4-(bromomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187283-17-6
Record name tert-Butyl {[4-(bromomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(bromomethyl)benzylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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